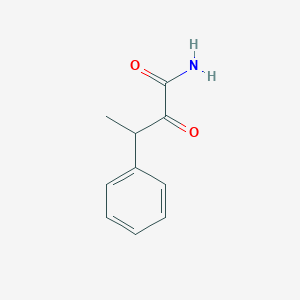

2-Oxo-3-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxo-3-phenylbutanamide, also known as 3-Oxo-2-phenylbutanamide , is a chemical compound with the molecular formula C10H11NO2 . It has an average mass of 177.200 Da and a monoisotopic mass of 177.078979 Da . It is also known by its IUPAC name, 2-oxo-3-phenylbutanamide .

Molecular Structure Analysis

The molecular structure of 2-Oxo-3-phenylbutanamide consists of a butanamide backbone with a phenyl group and a ketone functional group . The exact 3D structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis

2-Oxo-3-phenylbutanamide has a melting point of 114-116 degrees Celsius . More detailed physical and chemical properties can be found in databases like ChemSpider and MilliporeSigma .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Reactions

- Palladium-Catalyzed C−Cl Bond Formation : 2,2-dichloro-3-oxo-N-phenylbutanamides are synthesized via palladium-catalyzed C(sp3)–H dichlorination of 3-oxo-N-phenylbutanamides. This offers a direct route to α,α-dichlorinated products from β-dicarbonyl compounds (Liu et al., 2013).

Pharmaceutical and Medical Research

- Anticonvulsant and Neuroprotective Evaluation : N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, a derivative, showed significant anticonvulsant and neuroprotective effects, indicating its potential as a lead in anticonvulsant drug discovery (Hassan et al., 2012).

Catalysis and Industrial Chemistry

- Ligands for Pd-catalyzed Reactions : Some 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, are used as efficient, cost-effective, and phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions (Cui et al., 2007).

Green Chemistry and Environmental Applications

- Greener Synthesis Methods : The synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives from 3-oxo-N-phenylbutanamide is achieved using environmentally friendly solvents, showcasing an advancement in green chemistry (Mousavi, 2016).

Biochemistry and Enzymatic Studies

- Chemo-Enzymatic Method in Biochemistry : 2-Oxo-4-phenylbutanate (OPBA) is utilized in the chemo-enzymatic production of L-homeoephenylalanine, demonstrating its application in biochemical synthesis and enzymatic studies (He, 2008).

Organic Chemistry and Drug Development

- Synthesis of Spiro[tetrahydropyran-3,3'-oxindole] Derivatives : Using a Prins cascade strategy, 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide is coupled with aldehydes to produce spiro-oxindole derivatives, an approach significant in drug discovery (Reddy et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-oxo-3-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXYUXOHWBOFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-3-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2696596.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)

![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)

methanone](/img/structure/B2696607.png)